(Z)-N-[5-(Furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]but-2-enamide
Description
Properties
IUPAC Name |
(Z)-N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-3-5-14(22)18-13-9-11(12-6-4-7-24-12)20-21(13)16-17-10(2)8-15(23)19-16/h3-9H,1-2H3,(H,18,22)(H,17,19,23)/b5-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAGVTHXPYZHSM-HYXAFXHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)C)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)C)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-[5-(Furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]but-2-enamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the synthesis, biological evaluation, and research findings surrounding this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the furan and pyrimidine moieties. The precise synthetic pathway can vary based on the desired yield and purity of the final product.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related benzofuran-pyrazole compound showed broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, including multidrug-resistant species .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Benzofuran-Pyrazole | 2.50 - 20 | Various Gram-positive and Gram-negative |
| (Z)-N-[5-(Furan... | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds in this class has also been explored. In vitro assays indicated that certain derivatives exhibited substantial anti-inflammatory effects, with human red blood cell (HRBC) membrane stabilization percentages ranging from 86.70% to 99.25% . This suggests a mechanism that may involve stabilizing cell membranes against inflammatory mediators.
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Compounds with similar structures have been reported to show significant cytotoxicity against various cancer cell lines. For example, a related pyrazole derivative exhibited an IC50 value of 0.39 µM against HCT116 cancer cells and demonstrated inhibition of Aurora-A kinase, a target in cancer therapy .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyrazole Derivative | HCT116 | 0.39 | Aurora-A kinase inhibition |
| Pyrazole Analogue | MCF7 | 0.46 | TBD |
Case Studies
Several case studies have highlighted the efficacy of pyrazole-based compounds in preclinical models:
- Antimicrobial Efficacy : A study demonstrated that a series of benzofuran-pyrazole compounds significantly inhibited bacterial growth in vitro, suggesting their potential as new antimicrobial agents .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various pyrazole derivatives on cancer cell lines, revealing promising results for further development in anticancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrazole-pyrimidinone hybrids. Below is a comparative analysis with key analogs, focusing on structural features, physicochemical properties, and functional outcomes.
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity vs. Bioactivity: The target compound’s pyrazole-pyrimidinone core offers a balance between rigidity and flexibility, unlike the triterpenoid Zygocaperoside (), which relies on a carbohydrate chain for solubility and target interaction . The (Z)-enamide’s planar geometry enhances π-π stacking with enzyme active sites compared to the bulkier (R)-configured analogs in , which exhibit higher lipophilicity (LogP 4.1) but lower solubility .
Stereochemical Impact :
- The (Z)-configuration in the target compound likely reduces steric hindrance compared to the multi-chiral-center analogs in , improving membrane permeability. For example, the (S)-configured amide in shows reduced cellular uptake due to stereospecific transporter recognition .
Spectroscopic Differentiation: The furan-2-yl group in the target compound produces distinct ¹H-NMR signals (δ 7.4–7.6 ppm for aromatic protons) and UV absorbance at 260–280 nm, contrasting with the 2,6-dimethylphenoxy group in analogs (δ 6.8–7.2 ppm; UV λmax 230 nm) .
Pharmacological Profiles: While Zygocaperoside () demonstrates antifungal efficacy via membrane disruption, the target compound’s pyrimidinone moiety enables selective kinase inhibition, a mechanism absent in triterpenoids .
Research Findings and Limitations
- Studies analogous to ’s NMR-based structural elucidation are critical for advancing structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
